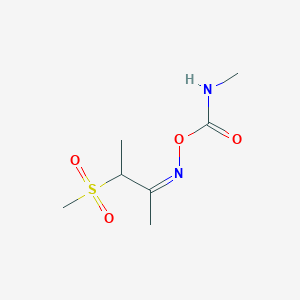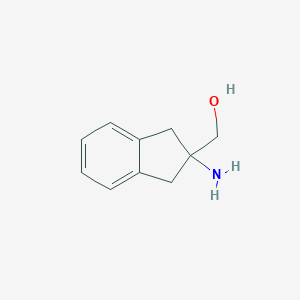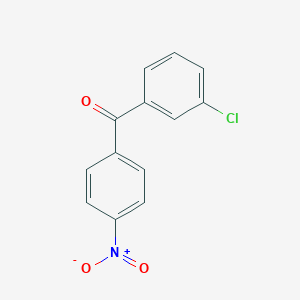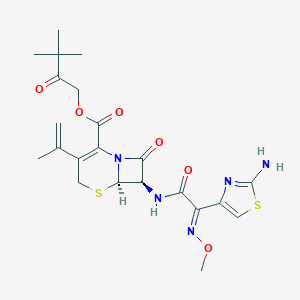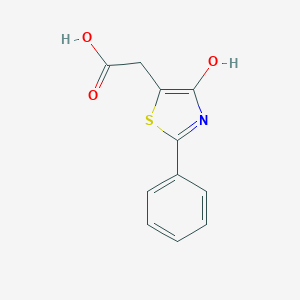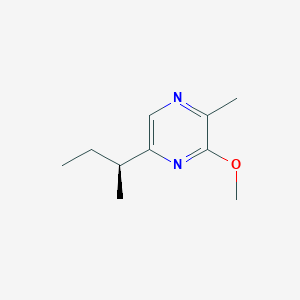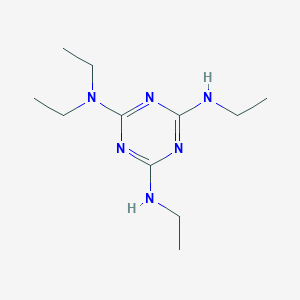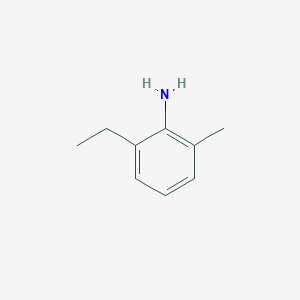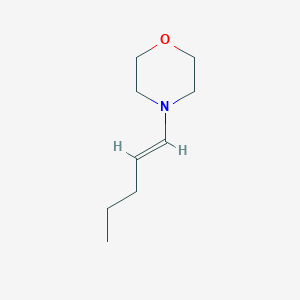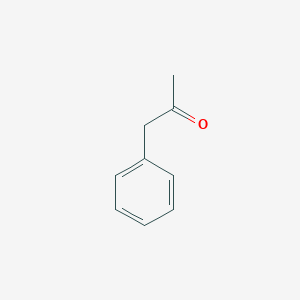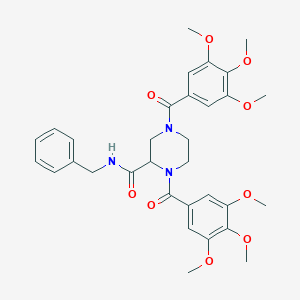
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide, commonly known as BTTPA, is a synthetic compound that has gained significant attention in the field of scientific research. BTTPA belongs to the class of piperazinecarboxamide compounds and has been found to exhibit potential therapeutic properties.
Wirkmechanismus
The mechanism of action of BTTPA is not yet fully understood. However, it has been suggested that BTTPA exerts its anticancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. BTTPA has also been found to inhibit the activation of certain signaling pathways that are involved in cancer cell growth.
Biochemische Und Physiologische Effekte
BTTPA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, thereby reducing inflammation. BTTPA has also been found to reduce the levels of certain enzymes that are involved in the breakdown of collagen, thereby preventing tissue damage. Additionally, BTTPA has been found to exhibit antioxidant properties, thereby protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BTTPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, BTTPA has been found to exhibit potent anticancer and anti-inflammatory properties, making it an ideal candidate for further research. However, BTTPA has some limitations for lab experiments. It has been found to exhibit poor solubility in water, which may limit its use in certain experiments. Additionally, BTTPA has not yet been extensively studied in vivo, and its safety profile is not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of BTTPA. One potential direction is to further investigate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of BTTPA in vivo. Furthermore, BTTPA can be modified to improve its solubility and bioavailability, thereby increasing its potential therapeutic applications. Finally, BTTPA can be further studied for its potential use in combination therapies for cancer and other diseases.
Conclusion
In conclusion, BTTPA is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to exhibit potential therapeutic properties, including anticancer, antitumor, and anti-inflammatory properties. BTTPA has been synthesized using a multi-step process, and its mechanism of action is not yet fully understood. BTTPA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of BTTPA, including further investigation of its mechanism of action, safety, and efficacy in vivo, and modification to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of BTTPA involves a multi-step process that includes the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting product with N-phenylmethyl-2-bromoacetamide. The final product is obtained by treating the intermediate product with ammonium hydroxide. The synthesis of BTTPA has been reported in several scientific journals, and the yields obtained have been found to be satisfactory.
Wissenschaftliche Forschungsanwendungen
BTTPA has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. BTTPA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, BTTPA has been found to induce apoptosis in cancer cells, thereby preventing their proliferation.
Eigenschaften
CAS-Nummer |
129477-62-9 |
|---|---|
Produktname |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide |
Molekularformel |
C32H37N3O9 |
Molekulargewicht |
607.6 g/mol |
IUPAC-Name |
N-benzyl-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C32H37N3O9/c1-39-24-14-21(15-25(40-2)28(24)43-5)31(37)34-12-13-35(23(19-34)30(36)33-18-20-10-8-7-9-11-20)32(38)22-16-26(41-3)29(44-6)27(17-22)42-4/h7-11,14-17,23H,12-13,18-19H2,1-6H3,(H,33,36) |
InChI-Schlüssel |
HRVNKVXEICFVIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Synonyme |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxam ide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




